4-Hydroxy-3-nitrocinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-8-3-1-6(2-4-9(12)13)5-7(8)10(14)15/h1-5,11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMDTLRKLJPHE-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactions Involving the Nitro Group:
The reduction of the nitro group to an amine is a cornerstone of its synthetic utility, opening pathways to various heterocyclic systems. The resulting amino group can participate in intramolecular cyclization reactions with the side chain. For instance, the reduction of related o-nitrocinnamic acids using reagents like stannous chloride (SnCl₂) or iron powder can lead to the formation of quinoline (B57606) and indole (B1671886) derivatives. nih.govijprajournal.com While specific examples for 4-hydroxy-3-nitrocinnamic acid are less common in literature, the principles from analogous compounds are directly applicable. The reduction of its methyl ester, followed by further steps, has been used to prepare hydro-3,4-diaminocinnamic acid. figshare.com
Reactions of the Carboxylic Acid Group:
The carboxylic acid moiety readily undergoes standard transformations such as esterification and amidation. beilstein-journals.orgbeilstein-journals.org These reactions are crucial for modifying the molecule's solubility, creating protecting groups, or introducing new functionalities. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions or via its acid chloride. Amidation can be performed using various coupling reagents to link the cinnamic acid core to amines, peptides, or other nitrogen-containing structures. nih.gov
Reactions of the Alkene Double Bond:
The α,β-unsaturated system is susceptible to addition reactions. Catalytic hydrogenation can selectively reduce the double bond to yield 4-hydroxy-3-nitrophenylpropanoic acid. google.com Furthermore, the double bond can undergo halogenation. Studies on similar cinnamic acid derivatives with chloroperoxidase have shown conversion to halohydrins, although compounds with strong electron-withdrawing groups like nitro groups were found to be poor substrates for this specific enzymatic reaction. chemfaces.com
Use As a Precursor for Other Intermediates:
4-Hydroxy-3-nitrocinnamic acid serves as a direct precursor for other valuable intermediates. A notable example is its use in the synthesis of 4-amino-3-nitrocinnamic acid, which is then used in the production of bio-based polymers. figshare.com A related compound, ethyl a-nitro-3-methoxy-4-hydroxy-cinnamate, has been synthesized by treating ethyl 3-methoxy-4-hydroxy-cinnamate with nitric oxide. google.com
The following tables summarize key synthetic transformations involving this compound and its close derivatives, illustrating its role as a versatile intermediate.
Table 1: Synthesis of this compound
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4-Hydroxy-3-nitrobenzaldehyde (B41313) | Malonic acid, Pyridine (B92270), Piperidine, 70°C | This compound | rsc.org |
Table 2: Selected Transformations of Cinnamic Acid Derivatives
| Starting Material | Reagents/Conditions | Product(s) | Transformation Type | Reference |
|---|---|---|---|---|
| 2-Nitrocinnamic acid | SnCl₂, Alcoholic Solvents | Hydroxyquinoline and N-Hydroxyindole derivatives | Nitro Reduction/Cyclization | nih.gov |
| Ethyl a-nitrocinnamate | H₂, Pd/C, Acetic anhydride | N-acetyl-phenylalanine ethyl ester | Nitro & Alkene Reduction/Acetylation | google.com |
| This compound methyl ester | Not specified | 4-Amino-3-nitrocinnamic acid | Nitro Reduction | figshare.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-Acetoxy-3-methoxycinnamic acid |
| 4-Acetoxycinnamic acid |
| 4-Amino-3-nitrocinnamic acid |
| 4-Chlorocinnamic acid |
| 4-Hydroxy-3-methoxy-5-nitrocinnamic acid |
| 4-Hydroxy-3-methoxycinnamic acid |
| 4-Hydroxy-3-nitrobenzaldehyde |
| This compound |
| This compound methyl ester |
| 4-Hydroxy-3-nitrophenylpropanoic acid |
| 4-Hydroxycinnamic acid |
| 4-Nitrocinnamic acid |
| 5-Nitrovanillin |
| Acetic anhydride |
| Alcohol |
| Amine |
| Cinnamic acid |
| Ethyl 3-methoxy-4-hydroxy-cinnamate |
| Ethyl a-nitro-3-methoxy-4-hydroxy-cinnamate |
| Ethyl a-nitrocinnamate |
| Hydro-3,4-diaminocinnamic acid |
| Hydroxyquinoline |
| Indole (B1671886) |
| Iron |
| Malonic acid |
| N-acetyl-phenylalanine ethyl ester |
| N-Hydroxyindole |
| Nitric oxide |
| o-Nitrocinnamic acid |
| Piperidine |
| Pyridine |
Computational and Theoretical Chemistry Studies of 4 Hydroxy 3 Nitrocinnamic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular orbitals, and reactivity descriptors.
For instance, DFT calculations have been employed to study the esterification of 3- and 4-substituted cinnamic acids. rjraap.com These studies typically involve geometry optimization to find the most stable molecular conformation and subsequent calculation of electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
In a study of various substituted cinnamic acids, DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine properties like molecular orbital energies and hardness parameters. rjraap.com For 4-hydroxycinnamic acid, a related compound, these calculations were performed to understand its reactivity in esterification reactions. rjraap.com It was noted as an outlier in certain correlations, suggesting that the interplay of the hydroxyl group with the cinnamic acid backbone significantly influences its electronic behavior. rjraap.com Similar detailed calculations for 4-hydroxy-3-nitrocinnamic acid would be necessary to elucidate the combined effects of the electron-donating hydroxyl group and the electron-withdrawing nitro group on its geometry and electronic distribution.
A DFT study on 3-nitrocinnamic acid (3NCA) using the B3LYP method was conducted to investigate its geometry and vibrational frequencies, showing good correlation with experimental X-ray diffraction data. chemfaces.com This underscores the reliability of DFT in predicting the structural parameters of nitrocinnamic acid derivatives.
Table 1: Representative DFT-Calculated Properties for Substituted Cinnamic Acids (Note: Data for this compound is not available; this table presents data for related compounds to illustrate the outputs of DFT calculations.)
| Compound | HOMO Energy (Hartree) | LUMO Energy (Hartree) | HOMO-LUMO Gap (Hartree) | Reference |
| 4-Hydroxycinnamic acid | -0.209 | -0.071 | 0.138 | rjraap.com |
| 3-Nitrocinnamic acid | -0.263 | -0.113 | 0.150 | chemfaces.com |
The photophysical properties of cinnamic acid derivatives, which dictate their behavior upon interaction with light, can be investigated using excited-state calculation methods like the Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method. These calculations provide information on excitation energies, absorption wavelengths, and the nature of electronic transitions.
A study on nine substituted cinnamic acids, including 4-hydroxycinnamic acid and both 3- and 4-nitrocinnamic acid, utilized the SAC-CI method to explore their excited states. rsc.org The study revealed that the nature and position of substituents significantly impact the photophysical properties. For example, the calculations showed that the lowest excited state (S1) for these compounds is primarily a HOMO→LUMO transition. rsc.org
The SAC-CI calculations provided data on excitation energies, absorption wavelengths (λabs), and oscillator strengths (f), which is a measure of the probability of a particular electronic transition. rsc.org While specific data for this compound is absent, the results for its parent structures offer valuable insights. For 4-hydroxycinnamic acid, the calculated excitation energy to the first excited state was 3.62 eV, corresponding to an absorption wavelength of 343 nm. rsc.org For 3-nitrocinnamic acid, the excitation energy was 3.74 eV (332 nm). rsc.org The combination of both a hydroxyl and a nitro group on the same ring in this compound would be expected to create a unique photophysical profile due to push-pull electronic effects.
Theoretical calculations on methyl 4-hydroxycinnamate, a model chromophore, using the SAC-CI method helped to explain its nonradiative decay dynamics through trans→cis isomerization in the excited state.
Table 2: Calculated Excited State Properties for Substituted Cinnamic Acids using SAC-CI (Note: This table is based on data for related compounds as a proxy for the type of information generated for this compound.)
| Compound | State | Excitation Energy (eV) | Absorption Wavelength (nm) | Oscillator Strength (f) | Reference |
| 4-Hydroxycinnamic acid | 1A' | 3.62 | 343 | 0.597 | rsc.org |
| 3-Nitrocinnamic acid | 1A' | 3.74 | 332 | 0.255 | rsc.org |
| 4-Nitrocinnamic acid | 1A' | 4.00 | 310 | 0.840 | rsc.org |
Density Functional Theory (DFT) Investigations
Molecular Modeling and Docking Simulations for Intermolecular Interactions
Molecular modeling and docking are indispensable computational techniques for predicting how a small molecule (ligand), such as this compound, might bind to a biological macromolecule, typically a protein or enzyme.
Molecular docking simulations predict the preferred orientation of a ligand when bound to the active site of a target protein. This information is crucial for understanding potential inhibitory mechanisms. Although no specific docking studies for this compound were found, studies on closely related analogs provide significant insights.
For example, molecular docking of 4-nitrocinnamic acid (4-NCA) with tyrosinase, an enzyme involved in melanin (B1238610) production, has been performed. chemfaces.com These simulations suggested that 4-NCA could chelate a copper ion within the active site of tyrosinase. chemfaces.com In another study, docking simulations of 4-NCA with xanthine (B1682287) oxidase (XO), an enzyme implicated in gout, indicated that the compound binds at a location outside the catalytic center through the formation of three hydrogen bonds. science.govresearchgate.net The presence of the nitro group was found to be crucial for enhancing the inhibitory effect on XO. science.govresearchgate.net
Similarly, docking studies of 4-hydroxycinnamic acid with the tyrosinase active site showed that the hydroxyl group plays a key role by competing with the natural substrate. science.gov Given that this compound possesses both the hydroxyl and nitro groups, it is plausible that it could interact with enzyme active sites through a combination of hydrogen bonding and coordination with metal ions. The precise binding mode would depend on the specific topology and amino acid composition of the target enzyme's active site.
Table 3: Predicted Intermolecular Interactions from Docking Studies of Related Cinnamic Acids (Note: This table summarizes findings for related compounds to infer potential interactions for this compound.)
| Ligand | Target Enzyme | Key Predicted Interactions | Reference |
| 4-Nitrocinnamic acid | Tyrosinase | Chelation of a copper ion in the active site | chemfaces.com |
| 4-Nitrocinnamic acid | Xanthine Oxidase | Formation of three hydrogen bonds outside the catalytic center | science.govresearchgate.net |
| 4-Hydroxycinnamic acid | Tyrosinase | Interaction of the hydroxyl group with the enzyme active site | science.gov |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can model the dynamic behavior of the protein-ligand complex over time. MD simulations provide valuable information on the stability of the binding, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules.
Specific MD simulation studies for this compound are not available in the current literature. However, MD simulations have been used to study the photoreactivity of related compounds like 3- and 4-cyano-trans-cinnamic acids in the solid state. researchgate.net These studies highlighted the importance of molecular motion for chemical reactions to occur in a crystalline environment. researchgate.net In the context of enzyme inhibition, an MD simulation of a this compound-enzyme complex would be a logical next step after docking to validate the stability of the predicted binding pose and to explore the flexibility of the active site. Such simulations can reveal subtle conformational adjustments that are critical for a stable and effective interaction, providing a more complete picture of the binding mechanism.
Enzyme-Ligand Binding Mechanism Predictions
Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.
No specific QSPR models for this compound were identified. However, a QSPR study was conducted for the esterification of a series of 3- and 4-substituted cinnamic acids. rjraap.com This study attempted to correlate the reaction yield with quantum chemical descriptors calculated using DFT. The models revealed that properties such as the enthalpy of reaction steps and local hardness parameters could be correlated with the experimental yield. rjraap.com Notably, 4-hydroxycinnamic acid was identified as an outlier in some of these models, indicating that its specific electronic properties were not fully captured by the general trend of the other substituted compounds. rjraap.com
Developing a QSPR model that includes this compound would require the synthesis and experimental measurement of its relevant properties, followed by the calculation of a wide range of molecular descriptors (e.g., electronic, topological, constitutional). Such a model could then be used to predict the properties of other, not-yet-synthesized, related compounds, thereby accelerating the discovery of molecules with desired attributes.
Molecular Dynamics Simulations for Conformational Behavior in Solution
While specific molecular dynamics (MD) simulations exclusively focused on this compound in solution are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred from computational studies on cinnamic acid and its various substituted derivatives. These studies provide a foundational understanding of the molecule's likely dynamics, flexibility, and solvent interactions.
MD simulations, in conjunction with quantum mechanical methods like Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of molecules and understanding their preferred shapes (conformers) in different environments. For molecules like this compound, key conformational features include the planarity of the entire molecule, the rotational barrier of the propenoic acid side chain relative to the phenyl ring, and the orientation of the carboxyl, hydroxyl, and nitro groups.
Theoretical studies on cinnamic acid itself indicate the existence of different conformational isomers, primarily the s-cis and s-trans conformers, which are defined by the arrangement around the C-C single bond of the propenoic acid group. scielo.org.mx The relative stability of these conformers can be influenced by substitution on the phenyl ring and the surrounding solvent. scielo.org.mx For cinnamic acid in the gas phase, the s-cis isomer has been found to be more stable than the s-trans conformer. scielo.org.mx However, the energy difference is small, and both conformers are likely to be present in solution. The presence of substituents, such as the hydroxyl and nitro groups in this compound, will further modulate the electronic structure and steric interactions, thereby influencing the conformational equilibrium.
The planarity of the cinnamic acid structure is a crucial factor, as it facilitates π-electron delocalization across the phenyl ring and the propenoic acid side chain. Computational analyses of various cinnamic acid derivatives have explored this aspect. While the E-form of cinnamic acids tends to adopt an almost completely flat structure, the corresponding Z-form is often more distorted and non-planar. conicet.gov.ar For this compound, which is typically considered in its more stable trans (E) configuration, a high degree of planarity is expected.
Intramolecular hydrogen bonding is another factor that can influence the conformation. In molecules with ortho-substituted hydroxyl groups, intramolecular hydrogen bonds can form, which stabilizes the molecule. In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at position 4 and the nitro group at position 3, which would further constrain the geometry of the molecule.
MD simulations on various cinnamic acid derivatives have been employed to study their stability and interactions in biological systems, for instance, as enzyme inhibitors. genominfo.orgkoreascience.kr These studies often analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. For several cinnamic acid derivatives, RMSD values below 2 Å have been observed in simulations, indicating stable conformations. genominfo.orgkoreascience.kr
While direct experimental or simulation data for the precise dihedral angles of this compound in solution are scarce, data from related compounds can provide valuable estimates. The table below summarizes key conformational aspects and parameters inferred from computational studies on related cinnamic acid derivatives.
| Parameter | Description | Inferred Value/Behavior for this compound | Supporting Evidence from Related Molecules |
| Primary Conformation | The geometric isomerism around the C=C double bond. | Predominantly exists in the trans (E) conformation. | Cinnamic acids are generally more stable in the trans form. conicet.gov.ar |
| Side Chain Conformation | Rotation around the single bond between the phenyl ring and the acrylic acid moiety, leading to s-cis and s-trans conformers. | Both s-cis and s-trans conformers are likely accessible in solution, with small energy differences between them. | DFT studies on cinnamic acid show a small energy difference between s-cis and s-trans conformers. scielo.org.mx |
| Planarity | The degree to which the molecule adopts a flat structure. | Expected to be largely planar to maximize π-conjugation. | E-cinnamic acids are generally planar. conicet.gov.ar |
| Influence of Solvent | The effect of the surrounding solvent on conformational stability. | Increased stability in polar solvents due to hydrogen bonding with the -OH, -COOH, and -NO2 groups. | The stability of cinnamic acid conformers increases with solvent polarity. scielo.org.mxresearchgate.net |
| Intramolecular H-Bonding | Potential for hydrogen bonds within the molecule. | Possible intramolecular hydrogen bonding between the 4-hydroxyl and 3-nitro groups, influencing planarity and stability. | Ortho-substituted hydroxyl groups in similar aromatic compounds can form intramolecular hydrogen bonds. |
Biochemical and Molecular Mechanistic Investigations of 4 Hydroxy 3 Nitrocinnamic Acid
Enzymatic Inhibition and Activation Mechanisms (In Vitro Studies)
The functional activity of 4-hydroxy-3-nitrocinnamic acid and its close analogs has been primarily investigated through their effects on key enzymes. These studies provide a foundational understanding of their potential biological roles.
Xanthine (B1682287) Oxidase Inhibition Kinetics and Mechanistic Pathways
While direct kinetic studies on this compound are not extensively documented, research on the closely related compound, 4-nitrocinnamic acid (4-NA), offers significant insights into the potential inhibitory mechanisms against xanthine oxidase (XO).
In vitro investigations identified 4-NA as a potent inhibitor of xanthine oxidase, with the nitro group being crucial for its inhibitory activity. nih.govrjraap.com Kinetic analysis revealed that 4-NA inhibits XO in a reversible and non-competitive manner. nih.govrjraap.com The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, was determined for 4-NA.
Table 1: Xanthine Oxidase Inhibition by 4-Nitrocinnamic Acid
| Inhibitor | IC50 Value (μmol/L) | Inhibition Type | Reversibility |
|---|---|---|---|
| 4-Nitrocinnamic Acid | 23.02 ± 0.12 | Non-competitive | Reversible |
Data derived from studies on 4-nitrocinnamic acid, a structural analog of this compound. nih.govrjraap.com
Fluorescence spectroscopy studies demonstrated that 4-NA can spontaneously form a complex with xanthine oxidase. nih.govrjraap.com The binding process is primarily driven by hydrogen bonds and van der Waals forces. nih.govrjraap.com Molecular docking simulations further supported these findings, suggesting that 4-NA binds to a site outside the enzyme's catalytic center, interacting through the formation of hydrogen bonds. nih.govrjraap.com
Tyrosinase Inhibition Mechanisms and Binding Characteristics
The inhibitory effects of para-substituted cinnamic acid derivatives, including 4-nitrocinnamic acid (4-NCA), on tyrosinase have been explored. chemfaces.comscience.gov Native-PAGE results confirmed that 4-NCA exerts an inhibitory effect on tyrosinase. chemfaces.com
Spectrophotometric analysis was used to determine the inhibition capabilities of these compounds on tyrosinase's catalytic activity on both L-tyrosine and L-3,4-Dihydroxyphenylalanine (L-DOPA). chemfaces.comscience.gov Fluorescence quenching studies indicated that the mechanism of inhibition by compounds like 4-NCA is static, meaning the inhibitor binds to the enzyme and reduces its catalytic efficiency. chemfaces.com Furthermore, it was observed that 4-NCA could chelate a copper ion within the active site of tyrosinase, a key component of its catalytic machinery. chemfaces.com In contrast, other derivatives like 4-chlorocinnamic acid were found to interact with active site residues without directly binding to the copper ions. chemfaces.com Studies on related compounds, 3,4-dihydroxycinnamic acid and 4-hydroxy-3-methoxycinnamic acid, revealed they act as noncompetitive inhibitors of mushroom tyrosinase. researchgate.net
Substrate Specificity and Promiscuity in Enzyme Assays
The interaction of this compound and its analogs is not limited to inhibition; they can also serve as substrates for certain enzymes, highlighting the concept of enzyme promiscuity.
For instance, this compound itself can be formed through the enzymatic nitration of p-coumaric acid (4-hydroxycinnamic acid) by horseradish peroxidase in the presence of nitrite (B80452) and hydrogen peroxide. researchgate.net This reaction demonstrates the substrate capability of p-coumaric acid in a specific peroxidase-catalyzed pathway.
Conversely, studies on other enzymes have shown a high degree of substrate specificity. For example, 4-nitrocinnamic acid was found not to be a suitable substrate for chloroperoxidase. chemfaces.com Similarly, the thiamine-dependent enzyme MenD, involved in vitamin K biosynthesis, exhibited high substrate specificity and did not process 4-nitrocinnamic acid in the expected manner, instead catalyzing an unusual reductive C–N bond ligation. sciengine.com In the context of transcriptional regulation in Escherichia coli, 3-nitrocinnamic acid was tested but did not act as an inducer for the MhpR transcriptional regulator, unlike other hydroxylated cinnamic acid derivatives. nih.gov Phenylalanine aminomutase (PAM) from Taxus chinensis, however, shows broader substrate acceptance, catalyzing ammonia (B1221849) addition to various ring-substituted (E)-cinnamic acids, including 4-nitro-cinnamic acid, to produce β-amino acids. researchgate.net
Interactions with Biomacromolecules and Molecular Targets
Beyond direct enzymatic interactions, the binding of this compound and its derivatives to other biomacromolecules and molecular targets is a key area of investigation.
Protein Binding Studies
The interaction between cinnamic acid derivatives and proteins extends beyond enzyme active sites. Fluorescence spectroscopy has been a valuable tool in these investigations. Studies on 4-nitrocinnamic acid (4-NA) and the enzyme xanthine oxidase showed that 4-NA binding leads to fluorescence quenching, indicating the formation of a 4-NA-XO complex. nih.govrjraap.com The thermodynamic parameters of this interaction suggest that the binding is spontaneous and primarily driven by hydrogen bonds and van der Waals forces. nih.govrjraap.com
A patent has listed trans-4-hydroxy-3-nitrocinnamic acid among compounds that could potentially inhibit protein tyrosine phosphatases (PTPs), though specific binding studies for this particular compound were not detailed. google.com
Receptor-Ligand Interaction Analysis
Molecular docking studies provide computational insights into the specific interactions between a ligand and its receptor. For 4-nitrocinnamic acid (4-NA), molecular docking simulations with xanthine oxidase corroborated kinetic data, showing that it binds to a location at the bottom of the enzyme, outside the catalytic center, through the formation of three hydrogen bonds. nih.govrjraap.com
In the case of tyrosinase, molecular docking suggested that 4-nitrocinnamic acid can chelate one of the copper ions in the active site. chemfaces.com In other receptor systems, such as the sweet taste receptor T1R3, p-nitrocinnamic acid was found to act as a negative allosteric modulator (NAM), or inhibitor. biorxiv.org These computational models are crucial for understanding the structural basis of the observed biological activities and for guiding the design of new molecules with specific functions. google.com
Investigation of Metabolic Pathways and Biotransformations
The metabolic fate of xenobiotics, including compounds like this compound, is a critical area of investigation in pharmacology and toxicology. The biotransformation of such molecules is predominantly carried out by a superfamily of enzymes known as cytochrome P450s. These enzymes play a pivotal role in the phase I metabolism of a vast array of compounds.
Cytochrome P450 Enzyme-Mediated Transformations
While direct metabolic studies on this compound are not extensively documented, the metabolic pathways can be inferred from research on structurally related compounds, such as cinnamic acid derivatives, nitrophenols, and other nitroaromatic compounds. The presence of a hydroxyl group, a nitro group, and a cinnamic acid scaffold suggests that this compound is a likely substrate for various cytochrome P450 (CYP) enzymes. The metabolic transformations would likely involve modifications of these functional groups.
Aromatic Hydroxylation:
One of the primary reactions catalyzed by CYP enzymes is the hydroxylation of aromatic rings. rsc.orgacs.org For this compound, further hydroxylation of the phenyl ring is a probable metabolic route. The position of this hydroxylation can be influenced by the existing substituents. In studies with other cinnamic acid derivatives, hydroxylation has been observed at various positions on the aromatic ring. pnas.org For instance, cinnamic acid itself is hydroxylated to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H), a plant P450 enzyme. pnas.org In mammalian systems, various CYP isoforms are capable of catalyzing such reactions. nih.gov Given the presence of a hydroxyl group at the 4-position and a nitro group at the 3-position, additional hydroxylation could potentially occur at the C5 or C6 positions, leading to the formation of catechol or hydroquinone-like structures. The formation of 4-nitrocatechol (B145892) from 4-nitrophenol (B140041) is a known metabolic pathway mediated by CYP2E1. cdc.gov
Nitroreduction:
The nitro group of this compound is a key site for metabolic activity, primarily through reductive pathways. Cytochrome P450 enzymes, along with NADPH-cytochrome P450 reductase, are known to catalyze the reduction of nitroaromatic compounds. mdpi.comresearchgate.netaacrjournals.org This process involves a stepwise reduction of the nitro group (—NO₂) to a nitroso (—NO), then to a hydroxylamino (—NHOH), and finally to an amino (—NH₂) group. nih.gov The formation of these metabolites, particularly the hydroxylamino intermediate, can have significant toxicological implications due to their reactivity. Several CYP isoforms, including CYP1A2, CYP2B6, and CYP3A4, have been implicated in the nitroreduction of various compounds. mdpi.com The reduction of nitroaromatics can also be catalyzed by other enzyme systems, such as cytosolic reductases. aacrjournals.org
Other Potential Transformations:
While hydroxylation and nitroreduction are the most anticipated pathways, other CYP-mediated reactions could occur, though they may be minor routes. For example, oxidative cleavage of the acrylic acid side chain is a theoretical possibility, although less commonly reported for cinnamic acid derivatives.
The specific CYP isoforms involved in the metabolism of this compound would need to be determined through in vitro studies using human liver microsomes and recombinant CYP enzymes. However, based on data from related compounds, isoforms such as CYP1A2, CYP2E1, and CYP3A4 are strong candidates for its biotransformation. cdc.govresearchgate.netmdpi.com An in silico study on cinnamic acid analogues suggested that they are unlikely to inhibit major CYP450 isoenzymes. brazilianjournals.com.br
The table below summarizes the potential cytochrome P450-mediated transformations of this compound based on the metabolism of structurally similar compounds.
Table 1: Potential Cytochrome P450-Mediated Metabolic Transformations of this compound
| Putative Metabolic Reaction | Potential Metabolite(s) | Relevant P450 Isoforms (based on related compounds) |
| Aromatic Hydroxylation | 4,5-Dihydroxy-3-nitrocinnamic acid; 4,6-Dihydroxy-3-nitrocinnamic acid | CYP2E1, CYP1A1, CYP2B6 cdc.govmdpi.com |
| Nitroreduction (Step 1) | 4-Hydroxy-3-nitrosocinnamic acid | CYP1A2, CYP2B6, CYP3A4 researchgate.netmdpi.com |
| Nitroreduction (Step 2) | 4-Hydroxy-3-(hydroxylamino)cinnamic acid | NADPH-cytochrome P450 reductase mdpi.comaacrjournals.org |
| Nitroreduction (Step 3) | 3-Amino-4-hydroxycinnamic acid | NADPH-cytochrome P450 reductase, CYP1A1, CYP1A2 mdpi.comoup.com |
Advanced Analytical Methodologies for 4 Hydroxy 3 Nitrocinnamic Acid Research
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the separation and analysis of 4-Hydroxy-3-nitrocinnamic acid from complex mixtures. Its high resolving power allows for the isolation of the target analyte from structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for the analysis of cinnamic acid and its derivatives. This technique provides reliable and reproducible quantification, making it suitable for both in vitro and in vivo studies. The separation is typically achieved on a reverse-phase column, such as a C18 column. rsc.org The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous solution, sometimes with pH modifiers to ensure the analyte is in a suitable ionic state. rsc.orgconicet.gov.ar
Detection via UV spectrophotometry relies on the principle that the compound absorbs light in the UV spectrum. For cinnamic acid, a common detection wavelength is 270 nm. The absorbance is directly proportional to the concentration, allowing for accurate quantification. In one documented method for analyzing substituted cinnamic acids, a methanol:water (90/10 v/v) mobile phase was used at a flow rate of 0.5 ml/min, with the UV detector set to the maximum absorption wavelength for each specific compound. rsc.org
Table 1: Illustrative HPLC-UV Parameters for Cinnamic Acid Derivative Analysis
| Parameter | Value/Type | Source(s) |
| Column | Reverse-Phase C18 | rsc.org |
| Mobile Phase | Methanol:Water (90:10 v/v) | rsc.org |
| Flow Rate | 0.5 mL/min | rsc.org |
| Detection | UV Spectrophotometry | |
| Wavelength | ~270 nm (analyte dependent) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. plantarchives.org However, due to the polar nature of this compound, stemming from its carboxylic acid and hydroxyl functional groups, it is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar analyte into a more volatile and thermally stable form.
A common derivatization method is silylation, which replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. cerealsgrains.org For example, cinnamic acid derivatives have been successfully analyzed by GC-MS after being converted to their TMS esters and ethers. cerealsgrains.org Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns, allowing for definitive structural identification by comparing the spectra to libraries like the NIST database. plantarchives.org
High Performance Liquid Chromatography (HPLC) coupled with UV detection
Biosensor Development for Targeted Detection and Screening
Biosensors offer a novel and highly sensitive approach for detecting specific chemical compounds. wikipedia.org For aromatic molecules like this compound, whole-cell biosensors represent a particularly promising avenue of research. nih.gov
Whole-cell biosensors are genetically engineered microorganisms, typically bacteria, designed to produce a measurable signal in the presence of a target analyte. researchgate.net These sensors are constructed by fusing a reporter gene, such as lux (producing light) or gfp (producing a fluorescent protein), to a promoter that is controlled by a regulatory protein. researchgate.net This regulatory protein specifically recognizes and binds to the target compound or a class of related compounds. researchgate.net
This technology has been successfully applied to the detection of various aromatic pollutants. acs.orgmdpi.com When the target aromatic compound enters the bacterial cell, it binds to the regulatory protein, which then activates the promoter, leading to the expression of the reporter gene and the generation of a detectable signal like light or fluorescence. researchgate.net The intensity of the signal can be correlated with the concentration of the analyte, enabling quantitative measurements. rsc.org
A critical aspect of biosensor development is evaluating its specificity. rsc.org While high specificity is often desired, some applications may benefit from a degree of "substrate promiscuity," where the sensor responds to a range of structurally similar compounds. Research into a whole-cell biosensor designed to detect lignin-derived aromatic building blocks provides insight into this evaluation. rsc.org
In one study, a biosensor based on the ferC repressor protein from E. coli was screened against a library of cinnamic acid analogues. The results demonstrated varied responses, highlighting the sensor's specificity. rsc.orgrsc.org For instance, the sensor responded to ferulic acid and p-coumaric acid with high efficacy. rsc.org It also showed a moderate response to 4-nitrocinnamic acid, with a half-maximal effective concentration (EC50) of 1564.5 µM, but did not respond to other analogues like cinnamic acid or 2-hydroxycinnamic acid. rsc.orgrsc.org This differential recognition underscores the importance of the substitution pattern on the aromatic ring for molecular recognition by the sensor's regulatory protein. The lack of response to 3-(4-hydroxy-3-methoxyphenyl)propionic acid compared to ferulic acid also showed the critical role of the α-β unsaturated bond in the cinnamic acid structure for sensor activation. rsc.org
Table 2: Response of a Whole-Cell Biosensor to Various Cinnamic Acid Analogues
| Compound | Induction Level | Signal Range (max/min) | EC50 (µM) | Source(s) |
| trans-Ferulic acid | High | 26.2 | 15.3 +/- 0.9 | rsc.org |
| p-Coumaric acid | High | 25.0 | 26.1 +/- 3.8 | rsc.org |
| Sinapic acid | High | 15.4 | 314.4 +/- 55.8 | rsc.org |
| Caffeic acid | Moderate | 11.2 | 1176.4 +/- 88.5 | rsc.org |
| 4-Nitrocinnamic acid | Moderate | 9.5 | 1564.5 +/- 96.8 | rsc.org |
| Cinnamic acid | No Response | - | - | rsc.org |
| 2-Hydroxycinnamic acid | No Response | - | - | rsc.org |
Whole-Cell Biosensors for Aromatic Compound Detection
Electrochemical and Spectrophotometric Quantification Methods for Academic Applications
For routine laboratory and academic research, electrochemical and spectrophotometric methods provide accessible and reliable means of quantification.
Electrochemical methods can be used to study reactions involving this compound. For example, research has shown that p-coumaric acid (4-hydroxycinnamic acid) can be nitrated to form this compound in the presence of peroxidase and nitrite (B80452). researchgate.net Electrochemical biosensors, such as those based on DNA immobilized on an electrode, can be used to detect reactive species generated during such processes, offering an indirect way to monitor the reaction. researchgate.net
Spectrophotometry offers a more direct and straightforward quantification method. Based on the Beer-Lambert law, the concentration of a substance in a solution is proportional to the absorbance of light at a specific wavelength. UV-visible absorption spectra can be recorded for this compound in various solvents. conicet.gov.ar By measuring the absorbance at its wavelength of maximum absorption (λmax) and comparing it to a standard curve prepared with known concentrations, the amount of the compound in a sample can be accurately determined. conicet.gov.ar
Chemical Reactivity and Transformation Pathways of 4 Hydroxy 3 Nitrocinnamic Acid
Oxidation and Reduction Mechanisms
The presence of the electron-withdrawing nitro group and the phenolic hydroxyl group on the aromatic ring, along with the carbon-carbon double bond in the acrylic acid side chain, makes 4-Hydroxy-3-nitrocinnamic acid susceptible to both oxidation and reduction reactions.
In aqueous solutions, ozone reacts with cinnamic acid derivatives. The rate of this reaction is influenced by substituents on the phenyl ring. For instance, the rate constant for the reaction of ozone with 4-nitrocinnamate is 1.2 x 105 dm3 mol-1 s-1. researchgate.netrsc.org This is slower than the reaction with cinnamate (B1238496) (3.8 x 105 dm3 mol-1 s-1) and 4-methoxycinnamate (6.8 x 105 dm3 mol-1 s-1). researchgate.netrsc.org The corresponding acids react at a slightly slower pace. researchgate.netrsc.org
Product analysis of the ozonation of 4-nitrocinnamic acid reveals a full yield of 4-nitrobenzaldehyde (B150856). researchgate.netrsc.org However, unlike the ozonation of cinnamic acid and its 4-methoxy derivative which yield glyoxylic acid and H₂O₂, the reaction with 4-nitrocinnamic acid produces 70% glyoxylic acid, 30% formic acid, and a reduced H₂O₂ yield of 70%. researchgate.netrsc.org
| Starting Material | Benzaldehyde (B42025) Derivative | Glyoxylic Acid Yield | Formic Acid Yield | H₂O₂ Yield |
| Cinnamic Acid | Benzaldehyde | Yes | No | Yes |
| 4-Methoxycinnamic Acid | 4-Methoxybenzaldehyde | Yes | No | Yes |
| 4-Nitrocinnamic Acid | 4-Nitrobenzaldehyde | 70% | 30% | 70% |
The formation of different products during the ozonation of 4-nitrocinnamic acid compared to other cinnamic acid derivatives can be explained by the fate of the Criegee intermediate. researchgate.netrsc.org Criegee intermediates, or carbonyl oxides, are formed from the reaction of ozone with alkenes. nih.govnih.gov
In the case of cinnamic acid and 4-methoxycinnamic acid, the Criegee intermediate decomposes to form glyoxylic acid and the corresponding 1-hydroperoxy-1-phenylmethanol, which rapidly releases hydrogen peroxide to yield the benzaldehyde. researchgate.netrsc.org
For 4-nitrocinnamic acid, the Criegee intermediate has two decomposition pathways. researchgate.netrsc.org The major pathway (70%) is similar to that of other cinnamic acids, leading to glyoxylic acid and 1-hydroperoxy-1-phenylmethanol (which then forms 4-nitrobenzaldehyde and H₂O₂). researchgate.netrsc.org The minor pathway (30%) involves the decomposition of the Criegee intermediate into 4-nitrobenzaldehyde and 2-hydroperoxy-2-hydroxyacetic acid. researchgate.netrsc.org This latter product is unstable and rapidly decomposes to formic acid and carbon dioxide. researchgate.netrsc.org This alternative pathway accounts for the observed product distribution and the reduced yield of hydrogen peroxide. researchgate.netrsc.org
Ozonation Reactions and Product Analysis
Photochemical Reactions and Photostability Studies
The presence of the chromophoric cinnamic acid structure makes this compound susceptible to photochemical reactions.
Like other cinnamic acid derivatives, this compound can undergo trans-cis photoisomerization upon exposure to UV light. acs.orgresearchgate.net The trans isomer is generally the more stable form. The photoisomerization process involves the absorption of light, leading to an excited state where rotation around the carbon-carbon double bond can occur, followed by relaxation to either the cis or trans ground state. The presence of different chromophore groups can lead to complex trans-cis isomerization processes. tandfonline.comresearchgate.net
Prolonged exposure to UV radiation can lead to the photodecomposition of this compound. While specific pathways for this compound are not extensively detailed in the provided context, related compounds like 4-nitrocinnamic acid are known to be unstable and can undergo decarboxylation reactions. bloomtechz.com It is plausible that photodecomposition of this compound could involve decarboxylation, as well as other reactions related to the nitro and hydroxyl groups on the phenyl ring.
Trans-Cis Photoisomerization Mechanisms
Hydrolysis and Other Degradation Kinetics in Controlled Academic Environments
The stability of this compound is also influenced by its environment. While specific hydrolysis data for this compound is not available in the provided search results, 4-nitrocinnamic acid is noted to be prone to hydrolysis reactions. bloomtechz.com The rate of such reactions would be dependent on factors like pH and temperature. For instance, studies on cinnamic acid have shown that the rate of its reaction with ozone is pH-dependent. acs.org
Reactivity as an Organic Intermediate in Advanced Synthesis
This compound is a versatile organic intermediate owing to its multiple functional groups: a carboxylic acid, an alkene double bond, and a phenol (B47542) ring activated by a nitro group. These reactive sites allow for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and other tailored derivatives. Its utility in advanced synthesis stems from the ability to selectively modify these functional groups to construct elaborate molecular architectures.
The presence of both a hydroxyl and a nitro group on the phenyl ring, ortho and meta respectively to the propenoic acid side chain, significantly influences the molecule's reactivity. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for certain reactions and is itself a key functional handle for transformations, most notably reduction to an amino group. This reduction is a pivotal step in the synthesis of nitrogen-containing heterocycles.
One of the primary synthetic routes to this compound involves the Knoevenagel condensation of 4-hydroxy-3-nitrobenzaldehyde (B41313) with malonic acid, typically in the presence of a base like pyridine (B92270) and piperidine. rsc.orgchemicalbook.comgoogle.com This straightforward synthesis provides access to the core structure, which can then be elaborated upon.
Key Transformation Pathways
The reactivity of this compound as a synthetic intermediate can be categorized by the transformations of its principal functional groups.
Academic Research Applications and Functional Materials Integration of 4 Hydroxy 3 Nitrocinnamic Acid Derivatives
Design and Synthesis of Research Probes and Chemical Tools
The inherent functionalities of 4-Hydroxy-3-nitrocinnamic acid and its isomers serve as a strategic starting point for the synthesis of specialized molecules used as research probes and chemical tools. The nitro-substituted phenyl ring, for instance, is a key precursor in creating more complex heterocyclic systems. A notable example is the synthesis of the indole (B1671886) scaffold, a core structure in many fluorogenic probes, which can be achieved through the reduction and ring closure of o-nitrocinnamic acid. rsc.org This demonstrates the role of nitrocinnamic acid derivatives as foundational precursors for fluorescent chemosensors designed to detect various ions and molecules in environmental and biological samples. rsc.org
Furthermore, the carboxylic acid and phenolic hydroxyl groups allow these compounds to act as ligands, coordinating with metal ions to form complexes with specific functionalities. Research has shown the synthesis of nickel(II) and zinc(II) complexes using 4-nitrocinnamic acid. researchgate.net These metal-organic compounds are instrumental as chemical tools for studying biological interactions, such as DNA-binding, where the complex's ability to intercalate with or bind to DNA is investigated through spectroscopic and viscometric methods. researchgate.net
The synthesis of these tools often involves well-established organic reactions. For example, derivatives like 4-Hydroxy-3-methoxy-5-nitrocinnamic acid can be synthesized via a Knoevenagel condensation, reacting a substituted benzaldehyde (B42025) (like 5-nitrovanillin) with malonic acid in the presence of a base like pyridine (B92270). prepchem.com This modularity in synthesis allows researchers to fine-tune the electronic and steric properties of the resulting probes.
Table 1: Synthesis of Cinnamic Acid Derivatives for Research Tools
| Precursor(s) | Reagents | Product | Application |
|---|---|---|---|
| 5-nitrovanillin, malonic acid | Pyridine | 4-Hydroxy-3-methoxy-5-nitrocinnamic acid | Precursor for functional materials prepchem.com |
| o-nitrocinnamic acid | Iron filings, alkali | Indole | Scaffold for fluorogenic probes rsc.org |
Incorporation into Photoresponsive Polymer Systems for Academic Study
Cinnamate (B1238496) derivatives are highly effective photosensitive moieties that can be incorporated into polymer backbones to create materials that respond to light. acs.org While much of the foundational work has been on hydroxycinnamic acids, the principles are directly relevant to their nitro-substituted counterparts. These cinnamate-based polyesters can be processed into amorphous, hard films that exhibit significant photomechanical responses when exposed to ultraviolet (UV) light. acs.orgresearchgate.net This behavior is distinct from many conventional photoactuating materials, such as those based on azobenzene. researchgate.net
The photomechanical behavior of polymers containing cinnamate derivatives is governed by photochemical reactions within the polymer chains. acs.org Depending on the specific molecular structure and polymer architecture (e.g., linear vs. hyperbranched), these materials can exhibit either photocontraction or a unique photoexpansion phenomenon upon UV irradiation. acs.orgresearchgate.net
The primary mechanism driving these changes is the trans-to-cis isomerization of the cinnamoyl group in the polymer main chain. acs.orgresearchgate.net This isomerization induces bending in the polymer chains. In certain amorphous polyester (B1180765) films, such as those derived from 3-hydroxycinnamic acid (P3HCA), this isomerization leads to a convex bending away from the light source, resulting in a macroscopic expansion of the irradiated surface. acs.orgresearchgate.net This photoexpansion is accompanied by a reduction in the material's density. acs.org
Conversely, other architectures, like hyperbranched polyesters from 3,4-dihydroxycinnamic acid (PdHCA), exhibit photocontraction, a more commonly observed phenomenon in photoresponsive polymers. acs.orgresearchgate.net Time-resolved infrared spectroscopy has been a crucial tool in elucidating this trans-to-cis isomerization mechanism, confirming that the structural change at the molecular level is responsible for the macroscopic deformation. acs.orgresearchgate.net
Table 2: Photomechanical Responses in Cinnamate-Based Polymers
| Polymer System | Observed Phenomenon | Underlying Mechanism |
|---|---|---|
| Poly(3-hydroxycinnamic acid) (P3HCA) Film | Photoexpansion | trans-to-cis isomerization causing convex bending of polymer chains acs.orgresearchgate.net |
The ability to induce controlled, reversible shape changes in cinnamate-based polymers using light makes them excellent candidates for the development of academic prototypes of optically driven actuators and sensors. acs.org These materials can convert light energy directly into mechanical work, which is fundamental for creating devices like molecular machines and photonic sensors. researchgate.net
By leveraging the opposing behaviors of photoexpansion and photocontraction, researchers can design complex actuator systems. For instance, creating block or graft polycinnamates could allow for precise control over the direction and type of movement. researchgate.net Academic studies have demonstrated the feasibility of this approach by using photomasking techniques to create micropatterns on the surface of these polymer films. acs.orgresearchgate.net When irradiated, these patterned areas deform, showcasing a basic form of actuation that could be harnessed for more sophisticated applications. researchgate.net The development of these bio-based plastic films, which are hard at room temperature but soften and deform under photoirradiation, represents a significant step toward creating novel, optically controlled mechanical devices. acs.orgresearchgate.net
Mechanism of Photoexpansion and Photocontraction Phenomena
Role as Precursors for Other Advanced Research Materials
Beyond their direct use in photoresponsive systems, this compound and its derivatives are valuable precursors for synthesizing other classes of advanced materials. The nitro group can be chemically reduced to an amine (—NH2), opening pathways to new types of polymers with enhanced properties.
A key application is the synthesis of high-performance polyimides. Research has shown that functionalized 4-nitrocinnamic acid derivatives can undergo solid-state photodimerization to form truxinic acids, which are diamine compounds with unique bent structures. researchgate.net These bio-based diamines are then polymerized with tetracarboxylic acid dianhydrides to produce soluble polyimides that exhibit high thermal stability. researchgate.net
Similarly, 4-aminocinnamic acid, which can be produced from the corresponding nitro compound, can be dimerized by UV irradiation to yield diaminotruxillic acid. researchgate.net This dimer serves as a monomer for creating polyimides and polyamides that are not only heat-resistant but also possess very high optical transparency. researchgate.net The cyclobutane (B1203170) ring formed during dimerization can also be cleaved by UV light, suggesting potential applications in developing degradable polymers. researchgate.net This versatility highlights the role of nitrocinnamic acids as a gateway to a wide array of functional polymers for advanced research.
Emerging Research Frontiers and Future Perspectives on 4 Hydroxy 3 Nitrocinnamic Acid
Unexplored Biochemical Roles and Novel Molecular Interactions
While the broader family of cinnamic acids is known for various biological activities, the specific roles of 4-Hydroxy-3-nitrocinnamic acid are an active area of investigation. mdpi.commdpi.com Research indicates that this compound is not just a synthetic curiosity but also a product of biological processes.
One of the most significant findings is its formation in plants through the action of peroxidases. bibliotekanauki.pl Specifically, apoplastic peroxidases in wheat roots can utilize p-coumaric acid (4-hydroxycinnamic acid) and nitrite (B80452) to produce this compound. bibliotekanauki.plresearchgate.net This reaction points to a potential role in plant nitrogen metabolism and stress response, where the nitration of phenolic compounds may be a mechanism to detoxify excess nitrogen compounds or participate in signaling pathways. bibliotekanauki.pl
The structural features of this compound suggest potential interactions with various enzymes. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity to biological targets. rjraap.com For instance, studies on the related 4-nitrocinnamic acid have shown that the nitro group is essential for the inhibition of enzymes like xanthine (B1682287) oxidase. rjraap.comnih.govresearchgate.net This suggests that this compound could be a candidate for screening as an inhibitor of various enzymes. Furthermore, its general classification as a monophenolic compound with a reactive residue hints at potential antibacterial properties, a common trait among cinnamic acid derivatives. biosynth.com
Advancements in Sustainable Synthetic Strategies
The primary method for synthesizing this compound and its analogs is the Knoevenagel condensation. rsc.orgwikipedia.org This classic organic reaction involves the condensation of an aromatic aldehyde (in this case, 4-hydroxy-3-nitrobenzaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.org
Traditionally, this reaction has been carried out using pyridine (B92270) as a basic catalyst and solvent. rsc.orgrsc.org However, due to the carcinogenic nature of pyridine, significant research has focused on developing greener, more sustainable synthetic routes. rsc.org These advancements aim to replace hazardous reagents, minimize waste, and improve energy efficiency.
Key sustainable advancements include:
Pyridine-Free Catalysis: Replacing pyridine with less toxic aliphatic tertiary amines like triethylamine (B128534) (TEA) has proven effective, affording comparable yields without the associated hazards. rsc.org
Green Solvents: The use of water as a benign solvent has been explored for the synthesis of related hydroxycinnamic acid amides, representing a significant step towards greener processes. beilstein-journals.org
Solvent-Free and Mechanochemical Methods: Solvent-free reactions, sometimes assisted by infrared irradiation or continuous flow mechanochemistry, offer substantial environmental benefits by eliminating solvent waste altogether and often leading to faster reaction times and high yields. nih.govscirp.org
Recyclable Catalysts: The development of catalysts like graphene oxide or biogenic CuO–CaCO₃ allows for easy recovery and reuse, reducing waste and cost. beilstein-journals.org
| Method | Catalyst/Solvent System | Key Advantage | Reference |
|---|---|---|---|
| Classic Knoevenagel | Pyridine / Piperidine | Well-established, traditional method | rsc.orgrsc.org |
| Pyridine-Free Knoevenagel | Triethylamine (TEA) / Toluene | Avoids carcinogenic pyridine, comparable yields | rsc.org |
| Green Solvent Approach | Isobutyl chloroformate / Water | Utilizes an environmentally benign solvent | beilstein-journals.org |
| Mechanochemistry | EDC·HCl / Solvent-free | Eliminates bulk solvent waste, scalable | nih.govresearchgate.net |
| Recyclable Catalysis | Graphene Oxide / Solvent-free | Catalyst can be recovered and reused | beilstein-journals.org |
Refinements in Computational Modeling and Prediction Methodologies
Computational chemistry provides powerful tools to predict the properties and biological activities of molecules like this compound, guiding synthesis and experimental work. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly relevant. rjraap.comnih.gov
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For cinnamic acid derivatives, these models use various quantum chemical descriptors to predict their efficacy as, for example, enzyme inhibitors. mdpi.com Key descriptors include:
Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.
Charge Distribution: Atomic charges on specific atoms (e.g., the carbonyl oxygen) can predict interaction points for protonation or hydrogen bonding.
Thermodynamic Properties: Parameters like enthalpy (ΔH) can be correlated with reaction yields or binding affinities. mdpi.com
Molecular docking simulations predict how a molecule (ligand) binds to the active site of a target protein. rjraap.comresearchgate.net For derivatives like 4-nitrocinnamic acid, docking studies have provided insights into the binding conformation with enzymes like xanthine oxidase, revealing that interactions are often governed by hydrogen bonds and van der Waals forces. rjraap.comresearchgate.net Such studies can elucidate the mechanism of action and help in the rational design of more potent inhibitors. nih.gov
| Computational Descriptor | Significance in Modeling Cinnamic Acids | Reference |
|---|---|---|
| HOMO/LUMO Energies | Indicates electronic reactivity and ability to participate in charge-transfer interactions. | mdpi.com |
| Atomic Charges | Predicts sites for electrostatic interactions, such as hydrogen bonding with receptor sites. | mdpi.com |
| Dipole Moment | Relates to the overall polarity of the molecule, influencing solubility and binding. | nih.gov |
| Polar Surface Area (PSA) | Correlates with membrane permeability and overall bioavailability. | nih.gov |
| Reaction Enthalpy (ΔH) | Used to model the thermodynamics of reactions like esterification or binding events. | mdpi.com |
Integration into Novel Analytical and Bioremediation Platforms
The distinct properties of this compound and related nitroaromatic compounds make them suitable for integration into advanced technological platforms, from analytical chemistry to environmental remediation.
Analytical Platforms: Nitro-substituted cinnamic acids have found a niche application as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. dgms.eu Specifically, related compounds like α-cyano-3-hydroxy-4-nitrocinnamic acid can act as a matrix that efficiently dehydrogenates analyte molecules, which can be useful for analyzing a wide range of substances, including peptides and lipids. dgms.eu While not as common as matrices like CHCA (α-cyano-4-hydroxycinnamic acid), these specialized matrices open up new possibilities for analyte detection and fragmentation analysis. nih.gov There is also potential for its use in developing biosensors; for example, an in vivo biosensor has been developed to detect various cinnamic acid derivatives, including 4-nitrocinnamic acid, which could be adapted for specific detection of the 4-hydroxy-3-nitro variant. rsc.org
Bioremediation Platforms: Nitroaromatic compounds are significant environmental pollutants originating from industrial activities. nih.govslideshare.net The study of how microorganisms degrade these compounds is crucial for developing effective bioremediation strategies. nih.govnih.govmdpi.com Microbes have evolved several pathways to metabolize nitroaromatics, often starting with the reduction of the nitro group to an amino group under anaerobic conditions or the removal of the nitro group via oxygenase enzymes under aerobic conditions. nih.govmdpi.com Understanding the microbial degradation of this compound could provide valuable insights into these pathways. It could serve as a model substrate or an intermediate in the breakdown of more complex nitroaromatic pollutants. cambridge.org Fungi, such as Phanerochaete chrysosporium, and various bacteria have shown the ability to transform or mineralize different nitroaromatic compounds, highlighting the potential for creating robust bioremediation systems. nih.govmdpi.com
Q & A
Q. What experimental methods are recommended for the synthesis of 4-Hydroxy-3-nitrocinnamic acid?
Synthesis typically involves nitration of cinnamic acid derivatives under controlled acidic conditions. Key steps include monitoring reaction progress via TLC (e.g., Rf = 0.50 in CH2Cl2/MeOH 9:1) and optimizing pH to stabilize intermediates. Post-reaction purification via recrystallization or column chromatography is critical to isolate the nitro-substituted product .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic techniques:
- 1H NMR : Look for characteristic peaks such as δ = 8.20 (d, J=2.1 Hz, aromatic proton) and δ = 7.58 (d, J=16.1 Hz, trans-alkene proton) .
- UV-Vis : Confirm absorption maxima at λmax = 360 nm (nitro group) and 278 nm (aromatic system) .
- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 209 [M]•+ in EI-MS) and use HRESIMS for precise mass confirmation .
Q. What safety protocols are essential when handling this compound in the laboratory?
Adopt OSHA/GHS-compliant precautions:
Q. What solvents are suitable for dissolving this compound?
The compound is polar due to its nitro and hydroxyl groups. Test solubility in DMSO, methanol, or aqueous buffers (pH-adjusted). Pre-saturate solvents to avoid incomplete dissolution, which may skew spectroscopic or reactivity studies .
Q. How can researchers assess the purity of synthesized this compound?
Employ HPLC with a C18 column and UV detection (λ = 278 nm). Compare retention times with authentic standards. Alternatively, use melting point analysis or elemental analysis (C, H, N) to validate purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective nitration of cinnamic acid derivatives to form this compound?
Nitration occurs preferentially at the meta position relative to the hydroxyl group due to electron-donating effects of the -OH substituent, which directs electrophilic attack. Computational modeling (e.g., DFT) can predict charge distribution and validate experimental outcomes .
Q. How do conflicting spectral data for this compound in literature arise, and how can they be resolved?
Discrepancies may stem from solvent effects (e.g., DMSO vs. MeOH) or proton exchange in acidic/basic conditions. To resolve:
- Replicate experiments using deuterated solvents specified in literature (e.g., DMSO-d6 for NMR).
- Compare coupling constants (e.g., J=16.1 Hz for trans-alkene protons) across studies to identify anomalies .
Q. What strategies mitigate degradation of this compound under high-temperature or photolytic conditions?
Q. How does the nitro group influence the acid-base behavior of this compound in aqueous solutions?
The electron-withdrawing nitro group lowers the pKa of the phenolic -OH, enhancing acidity. Titrate the compound in buffered solutions (pH 2–12) and track deprotonation via UV-Vis shifts at 360 nm .
Q. What advanced applications exist for this compound in organic synthesis or material science?
The compound serves as a precursor for photoactive polymers or metal-organic frameworks (MOFs) due to its conjugated π-system and nitro redox activity. Explore its use in photocatalysis by coupling with transition metals (e.g., Ru or Ir complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
